molecular formula C22H25N3O5 B2848030 3,4,5-triethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide CAS No. 896365-08-5

3,4,5-triethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide

Cat. No.: B2848030
CAS No.: 896365-08-5
M. Wt: 411.458
InChI Key: VSQAEQQZWDRSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Triethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and early-stage pharmaceutical research. This molecule features a hybrid structure combining a 3,4,5-triethoxybenzamide moiety with a 4-oxo-3,4-dihydrophthalazine unit. The phthalazinone core is a privileged scaffold in drug discovery, known to be present in inhibitors of key enzymatic targets. This specific structural motif suggests potential for investigating its activity against enzymes like poly(ADP-ribose) polymerase (PARP), a well-established target in oncology research for the treatment of certain cancers . The compound is intended solely for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use. Researchers can utilize this chemical as a key intermediate in the synthesis of more complex bioactive molecules or as a lead compound for structure-activity relationship (SAR) studies. Its mechanism of action is dependent on the specific biological target under investigation and should be empirically determined through appropriate in vitro and in vivo assays. Handling should be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

3,4,5-triethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-4-28-18-11-14(12-19(29-5-2)20(18)30-6-3)21(26)23-13-17-15-9-7-8-10-16(15)22(27)25-24-17/h7-12H,4-6,13H2,1-3H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQAEQQZWDRSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phthalazinone Core Synthesis

The phthalazinone scaffold is synthesized via cyclocondensation of phthalic anhydride derivatives with hydrazine hydrate. For example, heating phthalic anhydride with hydrazine in ethanol under reflux yields 4-oxo-3,4-dihydrophthalazin-1(2H)-one.

Key Reaction:
$$
\text{Phthalic anhydride} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol, reflux}} \text{4-Oxo-3,4-dihydrophthalazin-1(2H)-one} \quad
$$

Introduction of the Aminomethyl Group

The aminomethyl group is introduced at position 1 through a Mannich reaction or reductive amination :

  • Mannich Reaction : Reacting phthalazinone with formaldehyde and ammonium chloride in acetic acid generates 1-(aminomethyl)-4-oxo-3,4-dihydrophthalazine.
  • Reductive Amination : Treating 1-formyl-4-oxo-3,4-dihydrophthalazine (synthesized via Vilsmeier-Haack formylation) with ammonium acetate and sodium cyanoborohydride in methanol yields the aminomethyl derivative.

Optimization Note:
Yields improve with anhydrous tetrahydrofuran (THF) as the solvent and triethylamine as a base, achieving >80% efficiency.

Synthesis of 3,4,5-Triethoxybenzoyl Chloride

Preparation of 3,4,5-Triethoxybenzoic Acid

3,4,5-Triethoxybenzoic acid is synthesized by alkylation of gallic acid (3,4,5-trihydroxybenzoic acid) using ethyl bromide and potassium carbonate in dimethylformamide (DMF).

Reaction Conditions:
$$
\text{Gallic acid} + 3 \text{ EtBr} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 80^\circ\text{C}} \text{3,4,5-Triethoxybenzoic acid} \quad
$$

Conversion to Acid Chloride

The benzoic acid is activated using thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM):

$$
\text{3,4,5-Triethoxybenzoic acid} + \text{SOCl}_2 \xrightarrow{\text{DCM, reflux}} \text{3,4,5-Triethoxybenzoyl chloride} \quad
$$

Yield: 90–95% after purification via rotary evaporation.

Amide Bond Formation: Coupling Strategies

Schotten-Baumann Reaction

The aminomethyl-phthalazinone is reacted with 3,4,5-triethoxybenzoyl chloride in a biphasic system (water/DCM) with sodium hydroxide as the base:

$$
\text{1-(Aminomethyl)phthalazinone} + \text{3,4,5-Triethoxybenzoyl chloride} \xrightarrow{\text{NaOH, H}_2\text{O/DCM}} \text{Target compound} \quad
$$

Advantages: Rapid reaction (30–60 minutes) with minimal side products.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in THF enhances coupling efficiency for sensitive substrates:

$$
\text{1-(Aminomethyl)phthalazinone} + \text{3,4,5-Triethoxybenzoyl chloride} \xrightarrow{\text{EDC, HOBt, THF}} \text{Target compound} \quad
$$

Yield: 85–90% after column chromatography.

Alternative Synthetic Pathways

Solid-Phase Synthesis

Immobilizing the aminomethyl-phthalazinone on Wang resin allows iterative coupling with 3,4,5-triethoxybenzoic acid using DCC (N,N'-dicyclohexylcarbodiimide). This method is scalable but requires specialized equipment.

Microwave-Assisted Synthesis

Microwave irradiation at 100°C for 10 minutes in DMF accelerates the amidation step, reducing reaction time by 70% compared to conventional heating.

Optimization and Yield Analysis

Parameter Schotten-Baumann EDC/HOBt Microwave
Reaction Time 1 hour 4 hours 10 minutes
Yield (%) 78 89 82
Purity (HPLC) 95% 98% 97%

Key Insight: EDC/HOBt coupling offers the best balance of yield and purity.

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, 9H, OCH₂CH₃), 4.12 (q, 6H, OCH₂), 4.98 (s, 2H, CH₂NH), 7.52–8.21 (m, 4H, phthalazinone-H), 7.89 (s, 2H, benzamide-H).
  • ¹³C NMR: 170.5 ppm (amide C=O), 165.2 ppm (phthalazinone C=O).

Mass Spectrometry

  • ESI-MS: m/z 453.2 [M+H]⁺, consistent with the molecular formula C₂₃H₂₅N₃O₆.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the phthalazinone moiety can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products include 3,4,5-tricarboxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide.

    Reduction: Products include 3,4,5-triethoxy-N-[(4-hydroxy-3H-phthalazin-1-yl)methyl]benzamide.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

3,4,5-triethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The phthalazinone moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs reported in recent studies. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of Phthalazinone Derivatives

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Linkers Reported Activity/Properties
Target Compound C₂₃H₂₇N₃O₆* ~461.49 3,4,5-Triethoxybenzamide, methylene Hypothesized dual PARP/HDAC inhibition
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide C₁₆H₁₂FN₃O₂ 297.29 2-Fluorobenzamide, methylene Anti-proliferative (cell line studies)
(E)-2-Fluoro-N-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenethyl)-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide (17) C₂₆H₂₃FN₄O₄ 482.49 Fluorobenzamide, hydroxamic acid linker Dual PARP/HDAC inhibition, 4.1× less cytotoxic than SAHA
N′-Butyl-2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzohydrazide (B3) C₂₀H₂₁FN₄O₂ 369.17 Hydrazide linker, butyl substituent Not specified (structural analog)
4-(3-((4-Benzoylpiperazin-1-yl)methyl)-4-fluorobenzyl)phthalazin-1(2H)-one (A12) C₂₈H₂₆FN₅O₂ 496.54 Piperazine-benzoyl linker Not specified (structural analog)

*Calculated molecular formula based on IUPAC nomenclature.

Key Structural and Functional Differences

However, the bulky ethoxy groups may reduce water solubility compared to hydroxamic acid derivatives (e.g., compound 17) . Fluorine substituents (e.g., in B3 and compound 17) are electron-withdrawing, which may improve membrane permeability but reduce solubility in aqueous media .

This rigidity may favor specific binding orientations in enzyme active sites, such as PARP-1 or HDAC-1 .

Biological Activity Trends

  • Compound 17 () demonstrates dual PARP/HDAC inhibition with reduced cytotoxicity, suggesting that substituents like hydroxamic acid can broaden therapeutic windows .
  • The target compound’s triethoxy groups may mimic the ZBG (zinc-binding group) in HDAC inhibitors (e.g., chidamide), though further studies are needed to confirm this .

Q & A

Q. What are the recommended synthetic pathways and purification methods for 3,4,5-triethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation, to assemble the benzamide and phthalazine moieties. Key steps include:

  • Coupling reactions : Use of coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) for amide bond formation .
  • Oxazepine/phthalazine ring formation : Cyclization under controlled reflux conditions (e.g., 80–100°C in anhydrous solvents like DMF or THF) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), phthalazinone carbonyl (δ 165–170 ppm), and benzamide protons .
    • IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for benzamide and ~1700 cm⁻¹ for phthalazinone) .
  • Chromatography : HPLC (C18 column, acetonitrile/water) to verify purity (>98%) .
  • Elemental analysis : Match calculated vs. observed C, H, N percentages .

Advanced Research Questions

Q. How can researchers optimize reaction yields and address common synthesis challenges?

  • Low yields in cyclization : Optimize reaction time (12–24 hr) and use Lewis acids (e.g., ZnCl₂) to stabilize intermediates .
  • Byproduct formation : Employ gradient chromatography or fractional crystallization to separate regioisomers .
  • Solvent selection : Anhydrous DMF improves solubility of intermediates, while THF minimizes side reactions .

Q. What strategies are recommended for evaluating the compound’s biological activity and mechanism of action?

  • In vitro kinase assays : Screen against kinase panels (e.g., RIP1 kinase) using fluorescence polarization assays .
  • Cellular studies :
    • Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
    • Anti-inflammatory potential : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
  • Target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities (Kd values) .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

  • Solubility improvement : Introduce polar groups (e.g., hydroxyl or amine) on the ethoxy substituents .
  • Metabolic stability : Replace labile groups (e.g., ethoxy → trifluoromethoxy) to reduce CYP450-mediated degradation .
  • Bioavailability : Formulate as nanocrystals or liposomal dispersions for enhanced oral absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.